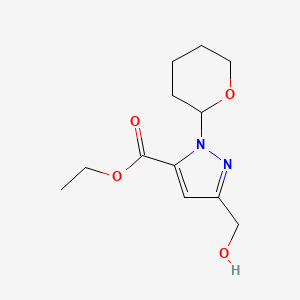
1,3-dibromoDibenzothiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dibromodibenzothiophene is an organosulfur compound that consists of two benzene rings fused to a central thiophene ring, with bromine atoms attached at the 1 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dibromodibenzothiophene can be synthesized through several methods. One common approach involves the bromination of dibenzothiophene. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 1 and 3 positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is carefully monitored to prevent over-bromination and to ensure the selective formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
1,3-Dibromodibenzothiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfone derivatives.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted dibenzothiophenes with functional groups such as amines, thiols, and ethers.
Oxidation Reactions: Products include sulfone derivatives of dibenzothiophene.
Reduction Reactions: Products include hydrogenated dibenzothiophenes.
Scientific Research Applications
1,3-Dibromodibenzothiophene has several scientific research applications:
Organic Electronics: It is used as a building block for the synthesis of organic semiconductors and conductive polymers.
Materials Science: It is employed in the development of novel materials with unique electronic and optical properties.
Chemistry: It serves as a precursor for the synthesis of various functionalized dibenzothiophenes.
Biology and Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Mechanism of Action
The mechanism of action of 1,3-dibromodibenzothiophene is primarily related to its ability to undergo various chemical transformations. The bromine atoms and the thiophene ring provide reactive sites for substitution, oxidation, and reduction reactions. These transformations enable the compound to interact with different molecular targets and pathways, making it a versatile building block in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dibromodibenzothiophene
- 1,4-Dibromodibenzothiophene
- Dibenzothiophene
Uniqueness
1,3-Dibromodibenzothiophene is unique due to the specific positioning of the bromine atoms, which influences its reactivity and the types of reactions it can undergo. This positional isomerism allows for selective functionalization and the development of compounds with tailored properties for specific applications.
Properties
Molecular Formula |
C12H6Br2S |
|---|---|
Molecular Weight |
342.05 g/mol |
IUPAC Name |
1,3-dibromodibenzothiophene |
InChI |
InChI=1S/C12H6Br2S/c13-7-5-9(14)12-8-3-1-2-4-10(8)15-11(12)6-7/h1-6H |
InChI Key |
HWNAUXQTXPYPRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(S2)C=C(C=C3Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2H-1,3-Benzodioxol-5-yl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13989083.png)
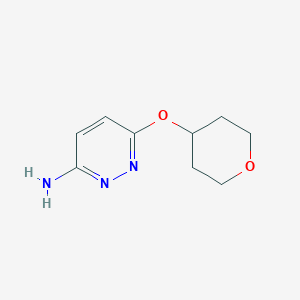

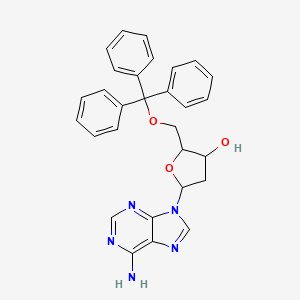
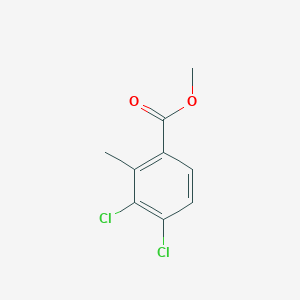



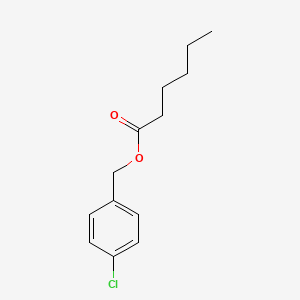
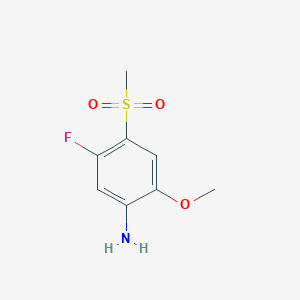
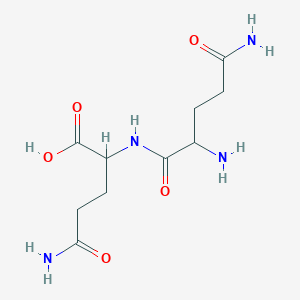
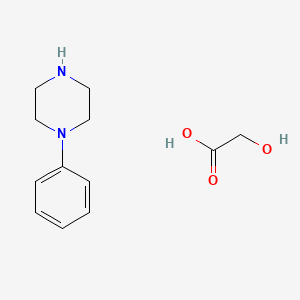
![4-(3-Nitro-phenoxy)-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzaldehyde](/img/structure/B13989131.png)
